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Compound of Interest

Compound Name: 5-Aminovaleric acid

Cat. No.: B556511

Introduction

5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a naturally occurring delta-
amino acid. It serves as an intermediate in the microbial degradation of lysine and is a
structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Its versatile
chemical structure, featuring both a primary amine and a carboxylic acid group, makes it a
valuable building block in the synthesis of various pharmaceutical compounds and polyamides.
Accurate structural confirmation and purity assessment are critical in its application, for which
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique.
This application note provides a detailed protocol and data interpretation for the structural
elucidation of 5-aminovaleric acid using *H and 3C NMR spectroscopy.

Materials and Methods
Sample Preparation

For optimal results in NMR spectroscopy, proper sample preparation is crucial. A standard
protocol for preparing a 5-aminovaleric acid sample for NMR analysis is as follows:

* Weighing the Sample: Accurately weigh 5-25 mg of 5-aminovaleric acid for *H NMR and
50-100 mg for 13C NMR.[1][2]

¢ Solvent Selection: Deuterium oxide (D20) is a suitable solvent for 5-aminovaleric acid due
to its high polarity and the ability to exchange with the labile protons of the amine and
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carboxylic acid groups, simplifying the spectrum.

 Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D20 in a clean, dry vial.[1]

« Filtration: To remove any particulate matter that could interfere with the magnetic field
homogeneity, filter the solution through a pipette with a small plug of glass wool into a clean
5 mm NMR tube.[3]

« Internal Standard: For precise chemical shift referencing, a small amount of an internal
standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or 4,4-
dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

e Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

NMR Data Acquisition

The NMR data can be acquired on a standard NMR spectrometer. The following are typical
acquisition parameters:

e Spectrometer: 500 MHz Bruker Avance Il or equivalent

e Probe: 5 mm BBFO probe

o Temperature: 298 K (25 °C)

¢ IH NMR Parameters:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Acquisition Time: 3.28 s

o Spectral Width: 12 ppm

¢ 1B3C NMR Parameters:
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[e]

Pulse Program: zgpg30

Number of Scans: 1024

o

[¢]

Relaxation Delay: 2.0 s

[¢]

Acquisition Time: 1.09 s

[e]

Spectral Width: 240 ppm

Results and Discussion

The structure of 5-aminovaleric acid with the numbering convention for NMR signal
assignment is shown below.

Chemical Structure of 5-Aminovaleric Acid

C1 (COOH) —# C2 (CH2) —® C3 (CH2) — C4 (CH2) —» C5 (CH2) —» N (NH2)

Click to download full resolution via product page
Figure 1. Numbering of 5-aminovaleric acid for NMR assignments.

The acquired 'H and 3C NMR spectra of 5-aminovaleric acid in D20 are analyzed to confirm
its chemical structure. The chemical shifts (8) are reported in parts per million (ppm) and the
coupling constants (J) in Hertz (Hz).

H NMR Spectrum Analysis

The 'H NMR spectrum of 5-aminovaleric acid in D20 shows three distinct signals
corresponding to the three methylene groups. The protons on the amine and carboxylic acid
groups exchange with deuterium from the solvent and are therefore not observed.

e 0~2.22 ppm (t, 2H, J = 7.5 Hz): This triplet corresponds to the two protons on C2 (a-
position), which are coupled to the two protons on C3.
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e 0 ~1.60-1.68 ppm (m, 4H): This multiplet arises from the overlapping signals of the four
protons on C3 and C4 (B- and y-positions).

e 0 ~3.00 ppm (t, 2H, J = 7.5 Hz): This triplet is assigned to the two protons on C5 (d-position),
which are adjacent to the amino group and are coupled to the two protons on C4.

13C NMR Spectrum Analysis

The proton-decoupled 3C NMR spectrum exhibits four signals, corresponding to the five
carbon atoms of 5-aminovaleric acid. The zwitterionic nature of the molecule in a neutral
agueous solution influences the chemical shifts.

0 ~181 ppm: This downfield signal is characteristic of the carboxyl carbon (C1).

0 ~42 ppm: This signal is assigned to the carbon adjacent to the amino group (C5).

0 ~39 ppm: This signal corresponds to the carbon adjacent to the carboxyl group (C2).

0 ~29 ppm and ~25 ppm: These signals are assigned to the central methylene carbons (C3
and C4).

Quantitative NMR Data Summary

The following table summarizes the assigned *H and *3C NMR chemical shifts and coupling
constants for 5-aminovaleric acid in D20.

. 'H Coupling .
. H Chemical o 13C Chemical
Atom Position . 'H Multiplicity Constant (J, .
Shift (0, ppm) Shift (0, ppm)
Hz)
C1 (-COOH) - - - ~181
C2 (-CH2-) ~2.22 Triplet (t) ~75 ~39
C3 (-CHz2-) ~1.62 Multiplet (m) - ~29
C4 (-CHz2-) ~1.65 Multiplet (m) - ~25
C5 (-CH2-) ~3.00 Triplet (t) ~7.5 ~42
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Note: The exact chemical shifts can vary slightly depending on the pH, concentration, and

temperature.[1][4]

Protocols

Protocol 1: 1D *H NMR Experiment

Prepare the sample as described in the "Sample Preparation™ section.
Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the D20 solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set up a standard 1D proton experiment with the parameters mentioned in "NMR Data
Acquisition".

Acquire the Free Induction Decay (FID).
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).

Integrate the signals and analyze the chemical shifts and multiplicities.

Protocol 2: 1D 3C NMR Experiment

Use the same sample prepared for the *H NMR experiment.
Lock and shim the spectrometer as in the *H experiment.

Set up a standard 1D carbon experiment with proton decoupling using the parameters from
"NMR Data Acquisition”.

Acquire the FID. A larger number of scans will be necessary due to the lower natural
abundance and sensitivity of the 3C nucleus.

Process the FID with a Fourier transform, phase correction, and baseline correction.
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» Reference the spectrum using the internal standard or by referencing the solvent peak.

NMR Experimental Workflow
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Figure 2. Workflow for NMR data acquisition and analysis.

Conclusion

NMR spectroscopy is a powerful and efficient technique for the unambiguous structural
elucidation of 5-aminovaleric acid. The characteristic chemical shifts and coupling patterns
observed in the *H and 3C NMR spectra provide a unique fingerprint of the molecule, allowing
for its unequivocal identification and the assessment of its purity. The protocols and data
presented in this application note serve as a comprehensive guide for researchers and
professionals in the fields of chemistry, biochemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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